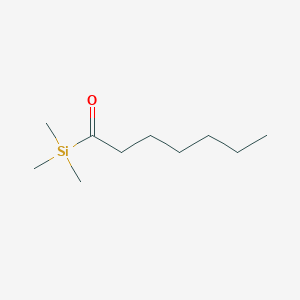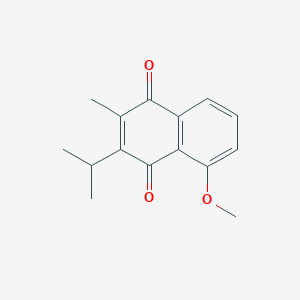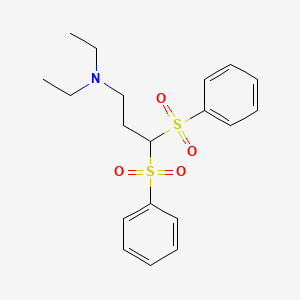
3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine: is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine typically involves the reaction of benzenesulfonyl chloride with N,N-diethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Substitution: The benzenesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its sulfonyl groups can form strong interactions with biological macromolecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, such as dyes, pigments, and polymers. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The compound’s amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
- 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine
- 3,3-Di(indolyl)oxindoles
- Bis(4-hydroxycoumarin)methanes
Comparison: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is unique due to its specific combination of benzenesulfonyl and diethylamine groups. Compared to similar compounds, it offers distinct reactivity and binding properties, making it suitable for specialized applications in synthetic chemistry and biological research. For example, 3,3-Di(indolyl)oxindoles are primarily used in medicinal chemistry for their anticancer properties, while bis(4-hydroxycoumarin)methanes are known for their anticoagulant activity.
Propiedades
Número CAS |
84109-69-3 |
|---|---|
Fórmula molecular |
C19H25NO4S2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
3,3-bis(benzenesulfonyl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C19H25NO4S2/c1-3-20(4-2)16-15-19(25(21,22)17-11-7-5-8-12-17)26(23,24)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
Clave InChI |
UYXOOMIONIBHCU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


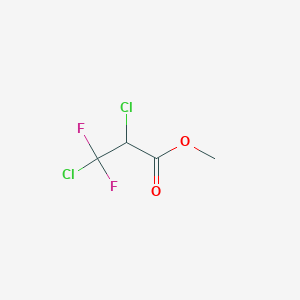


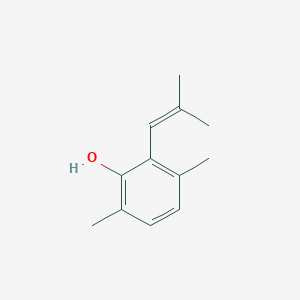
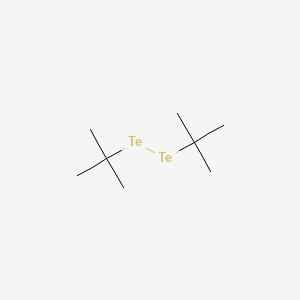
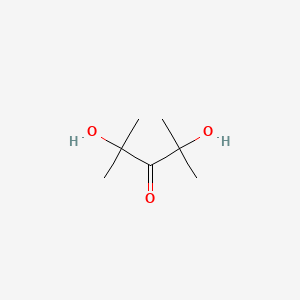
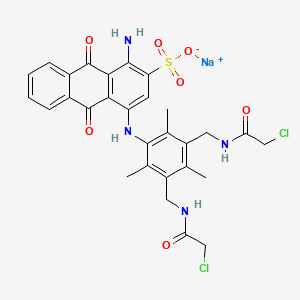


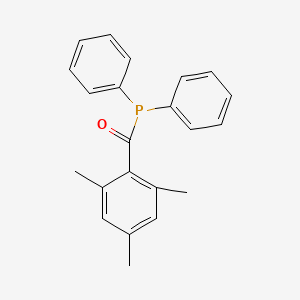
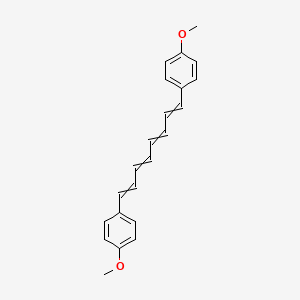
methanone](/img/structure/B14424648.png)
